molecular formula C5H2F2IN B1314934 2,4-Difluoro-5-iodopyridine CAS No. 837364-89-3

2,4-Difluoro-5-iodopyridine

Cat. No.: B1314934
CAS No.: 837364-89-3
M. Wt: 240.98 g/mol
InChI Key: GTAAUJUZQSTFHD-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-iodopyridine: is a fluorinated pyridine derivative with the molecular formula C5H2F2IN . This compound is characterized by the presence of two fluorine atoms and one iodine atom attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2,4-Difluoro-5-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the direct iodination of 2,4-difluoropyridine using iodine and a suitable oxidizing agent such as silver trifluoroacetate. The reaction is usually carried out in an inert solvent like acetonitrile under reflux conditions .

Industrial Production Methods:

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

2,4-Difluoro-5-iodopyridine is used as a building block in the synthesis of more complex fluorinated pyridine derivatives. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology and Medicine:

In medicinal chemistry, fluorinated pyridines are often explored for their potential as pharmaceutical agentsThis compound may serve as a precursor in the synthesis of biologically active molecules with potential therapeutic applications .

Industry:

The compound is also used in the development of agrochemicals, such as herbicides and insecticides. Its unique properties can improve the efficacy and environmental profile of these products .

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-iodopyridine depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the electronic properties of the pyridine ring, making it more or less reactive towards nucleophiles or electrophiles. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or van der Waals forces .

Comparison with Similar Compounds

Uniqueness:

2,4-Difluoro-5-iodopyridine is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .

Properties

IUPAC Name

2,4-difluoro-5-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2IN/c6-3-1-5(7)9-2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAAUJUZQSTFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479261
Record name 2,4-DIFLUORO-5-IODOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837364-89-3
Record name 2,4-DIFLUORO-5-IODOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-difluoro-5-iodopyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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